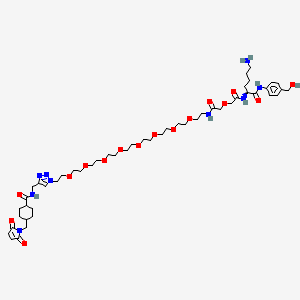

BCL2A1 Human Pre-designed siRNA Set A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C50H79N9O16 |

|---|---|

Poids moléculaire |

1062.2 g/mol |

Nom IUPAC |

N-[[1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[2-[[(2S)-6-amino-1-[4-(hydroxymethyl)anilino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C50H79N9O16/c51-14-2-1-3-44(50(66)54-42-10-6-40(36-60)7-11-42)55-46(62)38-75-37-45(61)52-15-17-67-19-21-69-23-25-71-27-29-73-31-32-74-30-28-72-26-24-70-22-20-68-18-16-58-35-43(56-57-58)33-53-49(65)41-8-4-39(5-9-41)34-59-47(63)12-13-48(59)64/h6-7,10-13,35,39,41,44,60H,1-5,8-9,14-34,36-38,51H2,(H,52,61)(H,53,65)(H,54,66)(H,55,62)/t39?,41?,44-/m0/s1 |

Clé InChI |

CJDCJOXHKQMGGB-DBSIFAAZSA-N |

SMILES isomérique |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)N[C@@H](CCCCN)C(=O)NC4=CC=C(C=C4)CO |

SMILES canonique |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCC3=CN(N=N3)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)NC(CCCCN)C(=O)NC4=CC=C(C=C4)CO |

Origine du produit |

United States |

Foundational & Exploratory

BCL2A1: A Lineage-Specific Oncogene and Therapeutic Target in Melanoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

B-cell lymphoma 2-related protein A1 (BCL2A1), an anti-apoptotic member of the BCL-2 family, has emerged as a critical survival factor and a promising therapeutic target in a significant subset of melanomas. This technical guide provides a comprehensive overview of the core evidence supporting BCL2A1's role in melanoma pathogenesis, its utility as a biomarker, and its potential as a target for novel therapeutic interventions. Recurrently amplified in approximately 30% of melanomas, BCL2A1 is a lineage-specific oncogene transcriptionally regulated by the master melanocyte transcription factor, MITF. Its overexpression is not only integral to melanoma cell survival but also confers resistance to BRAF-targeted therapies, a mainstay in the treatment of BRAF-mutant melanoma. Consequently, targeting BCL2A1, particularly in combination with existing therapies, represents a rational strategy to overcome drug resistance and improve patient outcomes. This document details the underlying signaling pathways, presents key quantitative data from preclinical studies, and provides detailed experimental protocols for the investigation of BCL2A1 in a research setting.

The Role of BCL2A1 in Melanoma Pathogenesis

BCL2A1 functions as a potent anti-apoptotic protein, sequestering pro-apoptotic BCL-2 family members like BIM and BAK to prevent mitochondrial outer membrane permeabilization and subsequent caspase activation. In the context of melanoma, its role is intrinsically linked to the MITF oncogene.

1.1. Transcriptional Regulation by MITF:

The high-level expression of BCL2A1 is largely restricted to the melanocyte lineage due to its direct transcriptional regulation by the Microphthalmia-associated transcription factor (MITF). MITF, a master regulator of melanocyte development and a known melanoma oncogene, binds to the BCL2A1 promoter, driving its expression. This establishes a lineage-specific dependency where melanoma cells co-opt a developmental survival pathway for malignant proliferation. This direct link between a key melanoma oncogene and a critical anti-apoptotic protein underscores the foundational role of the MITF-BCL2A1 axis in melanoma cell survival.

1.2. Contribution to BRAF Inhibitor Resistance:

The clinical efficacy of BRAF inhibitors in BRAF V600E/K-mutant melanomas is often limited by the development of resistance. BCL2A1 has been identified as a key mediator of intrinsic resistance to these agents. While BRAF inhibitors effectively induce cell cycle arrest, their ability to trigger apoptosis is modest. The overexpression of BCL2A1 provides a survival signal that allows melanoma cells to persist in the presence of BRAF inhibition. Conversely, suppression of BCL2A1 in melanoma cells harboring BCL2A1 or MITF amplification significantly enhances apoptosis induced by BRAF inhibitors. Furthermore, high BCL2A1 expression has been correlated with poorer clinical responses to BRAF pathway inhibitors in melanoma patients, highlighting its clinical relevance.

1.3. Regulation by NF-κB:

In addition to MITF, the Nuclear Factor-kappa B (NF-κB) signaling pathway has been shown to regulate BCL2A1 expression. Constitutive NF-κB activation is a common feature in melanoma and contributes to tumorigenesis by promoting the

BCL2A1 Expression in Human Glioma: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

B-cell lymphoma 2-related protein A1 (BCL2A1), an anti-apoptotic member of the BCL-2 family, has emerged as a significant factor in the pathology of human gliomas. This technical guide provides a comprehensive overview of BCL2A1 expression, its clinical significance, and its role in the glioma tumor microenvironment. Elevated BCL2A1 expression is strongly correlated with increased glioma grade, unfavorable prognosis, and resistance to standard therapies such as temozolomide.[1][2][3] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involving BCL2A1, offering a valuable resource for researchers and drug development professionals in the field of neuro-oncology.

BCL2A1 Expression and Clinical Significance in Glioma

BCL2A1 is significantly upregulated in glioma tissues compared to normal brain tissue.[1][2] Its expression levels are closely associated with the malignancy of the tumor, showing a progressive increase with higher World Health Organization (WHO) grades.[1]

Quantitative Data on BCL2A1 Expression

The following tables summarize the quantitative relationship between BCL2A1 expression and key clinicopathological features of glioma, compiled from public datasets such as The Cancer Genome Atlas (TCGA) and the Chinese Glioma Genome Atlas (CGGA), as well as in-house cohorts from published studies.[1][2]

Table 1: Correlation of BCL2A1 mRNA Expression with Glioma Grade and Molecular Subtypes (TCGA & CGGA Datasets)

| Parameter | Low BCL2A1 Expression (n) | High BCL2A1 Expression (n) | P-value | Data Source |

| WHO Grade | ||||

| Grade II | 199 | 69 | < 0.001 | TCGA |

| Grade III | 151 | 100 | TCGA | |

| Grade IV (GBM) | 33 | 126 | TCGA | |

| IDH Status | ||||

| Mutant | 333 | 148 | < 0.001 | TCGA |

| Wild-Type | 50 | 147 | TCGA | |

| 1p/19q Co-deletion Status | ||||

| Co-deletion | 118 | 49 | < 0.001 | TCGA |

| Non-co-deletion | 265 | 246 | TCGA | |

| MGMT Promoter Status | ||||

| Methylated | 200 | 114 | < 0.001 | TCGA |

| Unmethylated | 148 | 179 | TCGA |

Data adapted from Yue et al., 2023.[1] The division into "Low" and "High" expression groups is based on the optimal cutoff value determined in the study.

Table 2: Association of BCL2A1 Protein Expression with Clinicopathological Features (In-house Cohort)

| Feature | Low BCL2A1 Expression (n=87) | High BCL2A1 Expression (n=87) | P-value |

| WHO Grade | < 0.001 | ||

| II | 52 (59.8%) | 20 (23.0%) | |

| III | 24 (27.6%) | 29 (33.3%) | |

| IV | 11 (12.6%) | 38 (43.7%) | |

| IDH Status | < 0.001 | ||

| Mutant | 59 (67.8%) | 23 (26.4%) | |

| Wild-Type | 28 (32.2%) | 64 (73.6%) | |

| 1p/19q Co-deletion | 0.002 | ||

| Co-deletion | 27 (31.0%) | 10 (11.5%) | |

| Non-co-deletion | 60 (69.0%) | 77 (88.5%) |

Data derived from immunohistochemistry (IHC) analysis in a cohort of 174 glioma patients, as reported by Yue et al., 2023.[1]

Prognostic Value of BCL2A1

High expression of BCL2A1 is a robust indicator of poor prognosis in glioma patients. Kaplan-Meier survival analyses across multiple datasets consistently demonstrate that patients with high BCL2A1 levels have significantly shorter overall survival compared to those with low expression.[1] This holds true for both low-grade glioma (LGG) and glioblastoma multiforme (GBM).[1]

Signaling Pathways Involving BCL2A1 in Glioma

BCL2A1 expression in glioma is intricately regulated by key oncogenic signaling pathways and, in turn, modulates the tumor microenvironment, particularly the infiltration and function of tumor-associated macrophages (TAMs).

Upstream Regulation of BCL2A1

The transcription of BCL2A1 is primarily driven by the NF-κB and STAT3 signaling pathways, which are often constitutively active in glioma.

Downstream Effects of BCL2A1 on the Tumor Microenvironment

BCL2A1 in glioma cells contributes to an immunosuppressive tumor microenvironment by promoting the infiltration and polarization of M2-like TAMs. This is partly achieved through the regulation of chemokines like CCL2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate BCL2A1 expression and function in glioma tissues and cell lines.

Immunohistochemistry (IHC) for BCL2A1

This protocol is for the detection of BCL2A1 protein in formalin-fixed, paraffin-embedded (FFPE) glioma tissue sections.

Materials:

-

FFPE glioma tissue sections (4-5 µm)

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: Rabbit anti-BCL2A1 polyclonal antibody

-

HRP-conjugated secondary antibody (anti-rabbit)

-

DAB chromogen kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x 10 min), followed by rehydration through a graded ethanol series (100%, 95%, 70%; 5 min each), and finally in distilled water.

-

Antigen Retrieval: Immerse slides in antigen retrieval buffer and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow to cool to room temperature.

-

Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity. Wash with PBS (3x 5 min).

-

Blocking: Incubate with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with the primary anti-BCL2A1 antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash with PBS (3x 5 min). Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: Wash with PBS (3x 5 min). Apply DAB chromogen solution and incubate until the desired brown color develops. Monitor under a microscope.

-

Counterstaining: Rinse with distilled water. Counterstain with hematoxylin for 1-2 minutes.

-

Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene. Mount with a permanent mounting medium.

Scoring: The expression of BCL2A1 can be semi-quantitatively scored by assessing both the intensity of staining and the percentage of positive tumor cells.[1]

-

Staining Intensity Score: 0 (no staining), 1 (weak), 2 (moderate), 3 (strong).

-

Positive Cell Score: 0 (<10%), 1 (10-25%), 2 (26-50%), 3 (51-75%), 4 (>75%).

-

Final Score: Multiply the intensity score by the positive cell score. A final score of 0-4 can be defined as low expression, and 6-12 as high expression.[1]

Quantitative Real-Time PCR (qRT-PCR) for BCL2A1 mRNA

This protocol details the measurement of BCL2A1 mRNA levels in glioma cells or tissues.

Materials:

-

TRIzol reagent or other RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

qRT-PCR instrument

-

Primers for BCL2A1 and a housekeeping gene (e.g., GAPDH)

Procedure:

-

RNA Extraction: Homogenize glioma tissue or lyse cultured cells and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for BCL2A1 or the housekeeping gene, and cDNA template.

-

qPCR Run: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Calculate the relative expression of BCL2A1 mRNA using the 2-ΔΔCt method, normalizing to the expression of the housekeeping gene.

Western Blotting for BCL2A1 Protein

This protocol is for the detection and quantification of BCL2A1 protein in glioma cell lysates.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Rabbit anti-BCL2A1 antibody

-

HRP-conjugated secondary antibody (anti-rabbit)

-

ECL chemiluminescence substrate

-

Loading control antibody (e.g., anti-β-actin)

Procedure:

-

Protein Extraction: Lyse glioma cells in RIPA buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-BCL2A1 antibody overnight at 4°C. Wash with TBST (3x 10 min). Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash with TBST (3x 10 min). Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the in vivo binding of transcription factors (e.g., NF-κB, STAT3) to the BCL2A1 promoter in glioma cells.

Detailed Protocol Steps:

-

Cross-linking: Treat cultured glioma cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-p65 for NF-κB, or anti-p-STAT3 for activated STAT3) overnight at 4°C. Include a non-specific IgG as a negative control.

-

Immune Complex Precipitation: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis by qPCR: Use the purified DNA as a template for qPCR with primers designed to amplify specific regions of the BCL2A1 promoter containing putative binding sites for the transcription factor of interest.

Luciferase Reporter Assay

This assay is used to functionally validate that a transcription factor (e.g., NF-κB, STAT3) can regulate BCL2A1 gene expression by binding to its promoter.

Detailed Protocol Steps:

-

Plasmid Construction: Clone the promoter region of the BCL2A1 gene into a luciferase reporter vector. Site-directed mutagenesis can be used to delete putative transcription factor binding sites for validation.

-

Transfection: Co-transfect glioma cells with the BCL2A1-promoter-luciferase construct, a control vector expressing Renilla luciferase (for normalization), and an expression vector for the transcription factor of interest (or an empty vector control).

-

Cell Treatment: After transfection, cells can be treated with specific activators or inhibitors of the signaling pathway being studied to modulate the activity of the transcription factor.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity (driven by the BCL2A1 promoter) and the Renilla luciferase activity (for normalization) in the cell lysates using a dual-luciferase reporter assay system.

-

Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. An increase in relative luciferase activity upon overexpression or activation of the transcription factor indicates positive regulation of the BCL2A1 promoter.

Conclusion

BCL2A1 is a critical pro-survival protein in human glioma, with its expression level serving as a strong prognostic marker. The upregulation of BCL2A1, driven by oncogenic pathways like NF-κB and STAT3, not only confers resistance to apoptosis but also actively shapes an immunosuppressive tumor microenvironment by promoting TAM infiltration and M2 polarization. The detailed methodologies and pathway visualizations provided in this guide offer a foundational resource for further research into BCL2A1 as a therapeutic target. Targeting BCL2A1 directly or its upstream regulators may represent a promising strategy to overcome therapeutic resistance and enhance anti-tumor immunity in glioma patients.

References

BCL2A1 Protein Interactions in Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the B-cell lymphoma 2-related protein A1 (BCL2A1), focusing on its critical interactions within various signaling pathways. BCL2A1, an anti-apoptotic member of the BCL-2 family, is a key regulator of cell survival and is implicated in numerous pathologies, including cancer and inflammatory diseases. Its role in promoting cell survival makes it a compelling target for therapeutic intervention. This document details the molecular interactions of BCL2A1, the signaling cascades that regulate its expression and function, and the experimental methodologies used to study these interactions.

Core Protein Interactions and Quantitative Data

BCL2A1 exerts its anti-apoptotic function primarily by binding to and sequestering pro-apoptotic members of the BCL-2 family, thereby preventing the induction of mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. The binding affinities of BCL2A1 for its various interaction partners are crucial for understanding its biological function and for the development of targeted inhibitors.

BCL2A1 Interaction Partners

BCL2A1 has been shown to interact with a range of pro-apoptotic proteins, including:

-

Multi-domain proteins: BAX and BAK.

-

BH3-only proteins: BIM, BID, PUMA, NOXA, BAD, and HRK.

-

Caspases: Pro-caspase-3.[1]

Quantitative Analysis of BCL2A1 Interactions

The following table summarizes the available quantitative data for the interaction of BCL2A1 with its binding partners. These values are essential for comparative analysis and for the design of small molecule inhibitors.

| Interacting Protein | Method | Affinity Metric | Value (nM) |

| BAK (BH3-peptide) | Fluorescence Polarization Assay | EC50 | 45.5 |

| BAX (BH3-peptide) | Fluorescence Polarization Assay | EC50 | 17.3 |

EC50: Half maximal effective concentration.

Inhibitor Binding Affinities

Several small molecule inhibitors targeting anti-apoptotic BCL-2 family proteins have been developed. The table below lists the binding affinities (Ki) of some of these inhibitors for BCL2A1.

| Inhibitor | Ki (µM) |

| GX15-070 (Obatoclax) | 5.00 |

| Gambogic acid | 1.06 |

| Apogossypol 8k | 0.40 |

| BH3I-1 | 4.65 |

| ECGC | 1.79 |

Ki: Inhibition constant.

Signaling Pathways Involving BCL2A1

The expression and activity of BCL2A1 are tightly regulated by a complex network of signaling pathways. Understanding these pathways is critical for identifying novel therapeutic targets to modulate BCL2A1's pro-survival function.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a primary transcriptional regulator of BCL2A1.[2][3][4][5] Various stimuli, including inflammatory cytokines like TNF-α and IL-1, as well as engagement of CD40, activate the NF-κB pathway, leading to the translocation of NF-κB transcription factors to the nucleus and subsequent upregulation of BCL2A1 expression.[4][6][7] This induction of BCL2A1 is a key mechanism by which NF-κB promotes cell survival and resistance to apoptosis.

Cytokine Signaling

A variety of cytokines regulate BCL2A1 expression, highlighting its role in the immune system and inflammation.[2] Cytokines such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-11 (IL-11), and Vascular Endothelial Growth Factor (VEGF) have been shown to induce BCL2A1, contributing to the survival of hematopoietic cells and providing cytoprotection in settings like hyperoxic lung injury.[8]

MITF Signaling in Melanoma

In the context of melanoma, the Microphthalmia-associated Transcription Factor (MITF) is a key lineage-specific oncogene that directly regulates BCL2A1 expression.[1][9] High levels of MITF correlate with increased BCL2A1, which is essential for the survival of melanoma cells and contributes to resistance to BRAF inhibitors.[1][9]

Intrinsic Apoptosis Pathway

BCL2A1 is a crucial guardian of the mitochondrial integrity, a central control point in the intrinsic apoptosis pathway. It sequesters pro-apoptotic proteins like BAX and BAK, preventing their oligomerization and the subsequent release of cytochrome c from the mitochondria. This inhibitory action blocks the activation of the caspase cascade and ultimately cell death.

Experimental Protocols

Studying the protein-protein interactions of BCL2A1 is fundamental to elucidating its biological role and for the development of targeted therapies. Below are detailed methodologies for key experiments commonly used to investigate these interactions.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm in vivo protein-protein interactions.

Objective: To determine if BCL2A1 interacts with a putative partner protein in a cellular context.

Materials:

-

Cell line expressing endogenous or tagged BCL2A1 and the protein of interest.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibody specific to BCL2A1 (for immunoprecipitation).

-

Antibody specific to the putative interacting protein (for Western blot detection).

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

-

Standard Western blotting reagents and equipment.

Protocol:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the BCL2A1-specific antibody to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting protein. An input control (a small fraction of the initial cell lysate) should be run in parallel.

-

Yeast Two-Hybrid (Y2H) Screening

Y2H is a powerful genetic method to screen for novel protein-protein interactions.

Objective: To identify novel interaction partners of BCL2A1 from a cDNA library.

Materials:

-

Yeast expression vectors (one containing a DNA-binding domain, "bait," and the other an activation domain, "prey").

-

Yeast strain with reporter genes (e.g., HIS3, lacZ) under the control of a promoter recognized by the DNA-binding domain.

-

cDNA library cloned into the prey vector.

-

Yeast transformation reagents (e.g., lithium acetate, PEG).

-

Selective growth media.

Protocol:

-

Bait Plasmid Construction:

-

Clone the full-length or a domain of BCL2A1 into the bait vector.

-

-

Bait Characterization:

-

Transform the bait plasmid into the yeast reporter strain.

-

Confirm that the BCL2A1 bait protein is expressed and does not auto-activate the reporter genes.

-

-

Library Screening:

-

Transform the cDNA library (in the prey vector) into a yeast strain of the opposite mating type.

-

Mate the bait-containing yeast strain with the library-containing strain.

-

Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine) to select for colonies where a protein-protein interaction has occurred, leading to reporter gene activation.

-

-

Confirmation and Identification of Positive Clones:

-

Isolate plasmids from the positive yeast colonies.

-

Sequence the prey plasmids to identify the interacting proteins.

-

Re-transform the identified prey plasmids with the original bait plasmid to confirm the interaction.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to quantitatively measure the kinetics and affinity of protein-protein interactions in real-time.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the interaction between BCL2A1 and a binding partner.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine).

-

Purified recombinant BCL2A1 protein (ligand).

-

Purified recombinant interacting protein (analyte).

-

Running buffer (e.g., HBS-EP+).

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified BCL2A1 protein over the activated surface to covalently immobilize it.

-

Deactivate any remaining active groups with ethanolamine.

-

-

Interaction Analysis:

-

Inject a series of concentrations of the analyte (interacting protein) over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in response units, RU) over time to observe the association phase.

-

Switch back to running buffer to monitor the dissociation phase.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the sensorgram data (a plot of RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the affinity (KD).

-

Conclusion

BCL2A1 is a multifaceted anti-apoptotic protein that plays a central role in numerous signaling pathways critical for cell survival and disease progression. Its intricate network of interactions and its regulation by key transcription factors underscore its importance as a therapeutic target. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further unravel the complexities of BCL2A1 biology and to design novel strategies to modulate its activity for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of the role of Puma, Noxa and Bim in the tumorigenesis, therapy and drug resistance of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MITF regulatory network in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sketchviz.com [sketchviz.com]

- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 7. The Bcl-2 family: structures, interactions and targets for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of BCL2A1 in Hematopoietic Cell Survival and Malignancy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted functions of B-cell lymphoma 2-related protein A1 (BCL2A1) within hematopoietic cells. BCL2A1, a key member of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, is a critical regulator of cell survival and has emerged as a significant factor in the development and progression of hematological malignancies. This document provides a comprehensive overview of its mechanism of action, regulation, and its role as a potential therapeutic target, supplemented with detailed experimental protocols and quantitative data analysis.

Core Function: A Guardian Against Apoptosis in Hematopoiesis

BCL2A1 is a potent pro-survival protein that plays a crucial role in maintaining the viability of hematopoietic cells.[1] Its primary function is to inhibit the intrinsic pathway of apoptosis, a programmed cell death mechanism essential for normal tissue homeostasis. Overexpression of BCL2A1 has been demonstrated to protect various hematopoietic cell lines from apoptosis induced by the withdrawal of essential cytokines.[2][3][4] Murine BCL2A1 was initially identified as a gene induced by granulocyte-macrophage colony-stimulating factor (GM-CSF) in primary bone marrow cells.[3][5]

The anti-apoptotic activity of BCL2A1 is central to the development and maintenance of different hematopoietic lineages.[6] However, its dysregulation is a key factor in the pathogenesis of various hematological cancers, where it contributes to tumor initiation, progression, and resistance to therapy.[1][7]

Quantitative Analysis of BCL2A1's Anti-Apoptotic Function

The protective effect of BCL2A1 against apoptosis has been quantified in numerous studies. The following tables summarize key findings from in vitro experiments using hematopoietic cell lines.

| Cell Line | Condition | Control (Apoptosis %) | BCL2A1 Overexpression (Apoptosis %) | Reference |

| BaF3 (murine pro-B) | IL-3 Deprivation (24 hours) | 45% | 15% (human BCL2A1), 30% (murine BCL2A1) | [2] |

| BaF3 (murine pro-B) | IL-3 Deprivation (48 hours) | Nearly 100% | 20% (human BCL2A1), 50% (murine BCL2A1a) | [3][5] |

Table 1: Effect of BCL2A1 Overexpression on Apoptosis in BaF3 Cells. This table illustrates the significant reduction in apoptosis in BaF3 cells overexpressing BCL2A1 upon cytokine withdrawal.

| Cell Line | Treatment | Effect of BCL2A1 Overexpression | Reference |

| Malignant B-cell lines | Chemotherapy (e.g., etoposide, staurosporine, cisplatin) | Increased resistance | [1] |

| Chronic Lymphocytic Leukemia (CLL) cells | Chemotherapy | Correlated with in vivo chemoresistance | [1] |

Table 2: BCL2A1-Mediated Chemoresistance. This table highlights the role of BCL2A1 in conferring resistance to various chemotherapeutic agents in malignant hematopoietic cells.

Signaling Pathways and Regulation of BCL2A1 Expression

The expression of BCL2A1 is tightly regulated by key signaling pathways integral to the immune response and inflammation. Two major transcription factors, Nuclear Factor-kappa B (NF-κB) and PU.1, are direct activators of the BCL2A1 gene.[3][5]

NF-κB Signaling Pathway:

Various inflammatory stimuli, such as tumor necrosis factor-alpha (TNFα) and interleukin-1 (IL-1), activate the NF-κB pathway, leading to the translocation of NF-κB dimers to the nucleus where they bind to the BCL2A1 promoter and induce its transcription.[3][5]

PU.1-Mediated Regulation:

The hematopoietic transcription factor PU.1 is essential for the development of myeloid and B-lymphoid cells and directly regulates BCL2A1 expression. This regulation is crucial for the survival of differentiating myeloid cells.

Mechanism of Action: Sequestration of Pro-Apoptotic Proteins

BCL2A1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic members of the Bcl-2 family. This interaction prevents the activation of the effector proteins BAX and BAK, which are responsible for mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway.[1][8] BCL2A1 has been shown to interact with several pro-apoptotic proteins, including BAX, BAK, BID, BIM, and PUMA.[1][7][9][10][11]

Role in Hematological Malignancies

The overexpression of BCL2A1 is a hallmark of several hematological malignancies, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and various lymphomas.[1] This aberrant expression contributes to the survival of cancer cells and their resistance to chemotherapy.[1] In some cases, insertional mutagenesis by retroviral vectors has been shown to activate BCL2A1 expression, leading to leukemia in preclinical models.[3][12] Consequently, BCL2A1 is considered a proto-oncogene and an attractive target for novel anti-cancer therapies.[1][3][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of BCL2A1 in hematopoietic cells.

Lentiviral Transduction of Hematopoietic Cells for BCL2A1 Overexpression

This protocol describes the transduction of hematopoietic cells (e.g., BaF3) with a lentiviral vector to achieve stable overexpression of BCL2A1.

Materials:

-

Lentiviral vector encoding human or murine BCL2A1 with a fluorescent marker (e.g., GFP).

-

HEK293T cells for lentivirus production.

-

Transfection reagent (e.g., Lipofectamine 3000).

-

Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).

-

Hematopoietic cell line (e.g., BaF3).

-

Complete culture medium for BaF3 cells (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and IL-3).

-

Polybrene.

-

Flow cytometer.

Procedure:

-

Lentivirus Production: Co-transfect HEK293T cells with the BCL2A1 lentiviral vector and the packaging and envelope plasmids using a suitable transfection reagent.

-

Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter.

-

Transduction: a. Plate BaF3 cells at a density of 1 x 10^5 cells/well in a 24-well plate. b. Add the viral supernatant to the cells at various multiplicities of infection (MOI). c. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency. d. Incubate the cells for 24 hours at 37°C.

-

Selection and Expansion: Replace the virus-containing medium with fresh complete medium. Expand the transduced cells.

-

Verification: After 72 hours, verify the transduction efficiency by assessing the percentage of GFP-positive cells using a flow cytometer.

Western Blotting for BCL2A1 Protein Detection

This protocol outlines the steps for detecting BCL2A1 protein levels in transduced hematopoietic cells.

Materials:

-

Cell lysates from control and BCL2A1-overexpressing cells.

-

RIPA lysis buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody: anti-BCL2A1.

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-BCL2A1 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

Annexin V Apoptosis Assay

This protocol describes the quantification of apoptosis in hematopoietic cells using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Control and BCL2A1-overexpressing hematopoietic cells.

-

Apoptosis-inducing agent (e.g., cytokine deprivation).

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

1X Annexin-binding buffer.

-

Flow cytometer.

Procedure:

-

Induce Apoptosis: Culture control and BCL2A1-overexpressing cells in the presence or absence of the required cytokine for the desired time.

-

Cell Staining: a. Harvest and wash the cells with cold PBS. b. Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL. c. Add Annexin V-FITC and PI to the cell suspension. d. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions

BCL2A1 is a critical pro-survival protein in the hematopoietic system, and its dysregulation is a key driver of hematological malignancies. Understanding the intricate details of its function, regulation, and mechanisms of action is paramount for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the role of BCL2A1 in health and disease. Future research should focus on the development of specific BCL2A1 inhibitors and their evaluation in preclinical and clinical settings to overcome chemoresistance and improve patient outcomes in hematological cancers.

References

- 1. Lentiviral Gene Transduction of Mouse and Human Stem Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Optimizing Lentiviral Vector Transduction of Hematopoietic Stem Cells for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. How do BCL-2 proteins induce mitochondrial outer membrane permeabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Permeabilization of the outer mitochondrial membrane by Bcl-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BCL2A1: the underdog in the BCL2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kumc.edu [kumc.edu]

- 9. Annexin V Staining Protocol [bdbiosciences.com]

- 10. Targeting antiapoptotic A1/Bfl-1 by in vivo RNAi reveals multiple roles in leukocyte development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bcl2 overexpression rescues the hematopoietic stem cell defects in Ku70-deficient mice by restoration of quiescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. miltenyibiotec.com [miltenyibiotec.com]

Methodological & Application

Application Notes: Utilizing siRNA for Targeted Knockdown of BCL2A1 Expression

Introduction

B-cell lymphoma 2-related protein A1 (BCL2A1), also known as Bfl-1, is a member of the BCL-2 family of anti-apoptotic proteins.[1][2] Its primary function is to inhibit programmed cell death, or apoptosis, by sequestering pro-apoptotic BCL-2 proteins.[1] Elevated expression of BCL2A1 has been observed in various cancers, including leukemia and lymphoma, where it can contribute to resistance against chemotherapeutic drugs.[1][3] Consequently, the targeted knockdown of BCL2A1 expression using small interfering RNA (siRNA) presents a valuable research tool and a potential therapeutic strategy. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively silence BCL2A1 gene expression.

Mechanism of Action

RNA interference (RNAi) is a natural cellular process for gene silencing that can be harnessed experimentally.[4] Short, double-stranded siRNA molecules, typically 21-23 nucleotides in length, are introduced into cells. Inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then unwinds the siRNA, and the antisense strand guides it to the complementary messenger RNA (mRNA) sequence of the target gene, in this case, BCL2A1. This binding leads to the cleavage and subsequent degradation of the BCL2A1 mRNA, thereby preventing its translation into protein and effectively "knocking down" its expression.[4]

Experimental Design Considerations

Effective knockdown of BCL2A1 requires careful planning and optimization. Key considerations include:

-

siRNA Design and Selection: It is recommended to use pre-designed and validated siRNAs from commercial vendors to ensure specificity and efficacy.[5][6][7] Typically, a set of multiple siRNAs targeting different regions of the BCL2A1 mRNA is used to identify the most potent sequence.[5] A non-targeting or scrambled siRNA should always be included as a negative control to account for off-target effects.[8]

-

Cell Line Selection: The choice of cell line is critical and should be based on the research question. It is important to select cell lines that endogenously express BCL2A1.

-

Transfection Reagent: A variety of lipid-based transfection reagents are commercially available. The optimal reagent and its concentration may vary between cell lines and should be determined empirically.[9]

-

Optimization of Transfection Conditions: Key parameters to optimize include cell density at the time of transfection, siRNA concentration, and the ratio of siRNA to transfection reagent.[10] These factors can significantly impact transfection efficiency and cell viability.

-

Validation of Knockdown: Knockdown of BCL2A1 should be confirmed at both the mRNA and protein levels using techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.[11][12]

-

Functional Assays: To assess the biological consequences of BCL2A1 knockdown, functional assays such as apoptosis assays (e.g., Annexin V staining, caspase activity assays) can be performed.[3]

Experimental Protocols

Protocol 1: siRNA Transfection

This protocol provides a general guideline for transfecting mammalian cells with BCL2A1 siRNA in a 6-well plate format.[9] Adjustments may be necessary for different cell types and plate formats.

Materials:

-

BCL2A1-specific siRNA and non-targeting control siRNA (20 µM stock)

-

Lipid-based transfection reagent

-

Serum-free cell culture medium

-

Complete cell culture medium (with serum, without antibiotics)

-

Mammalian cell line expressing BCL2A1

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free complete medium.[9] The cells should be 60-80% confluent at the time of transfection.[9]

-

Preparation of siRNA-Lipid Complexes:

-

Solution A: In a sterile microcentrifuge tube, dilute 20-80 pmol of siRNA (typically 1-4 µl of a 20 µM stock) into 100 µl of serum-free medium.[9]

-

Solution B: In a separate sterile microcentrifuge tube, dilute 2-8 µl of the transfection reagent into 100 µl of serum-free medium.[9]

-

Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[9]

-

-

Transfection:

-

Gently wash the cells once with 2 ml of serum-free medium.[9]

-

Aspirate the medium and add 800 µl of serum-free medium to each well.

-

Add the 200 µl of the siRNA-lipid complex mixture dropwise to each well.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[9]

-

Post-Transfection: After the incubation period, add 1 ml of complete medium containing 2x the normal serum concentration to each well.

-

Analysis: Harvest the cells for analysis 24-72 hours post-transfection. mRNA knockdown can typically be detected after 24-48 hours, while protein knockdown is often observed between 48-72 hours.[10]

Protocol 2: Validation of BCL2A1 Knockdown by qRT-PCR

This protocol describes how to quantify the reduction in BCL2A1 mRNA levels.

Materials:

-

RNA isolation kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

BCL2A1-specific primers (and a housekeeping gene like GAPDH for normalization)[12]

-

qPCR instrument

Procedure:

-

RNA Isolation: Isolate total RNA from transfected and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.[13]

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.[8]

-

qPCR Reaction Setup:

-

Prepare a reaction mixture containing the qPCR master mix, forward and reverse primers for BCL2A1 or the housekeeping gene, and the synthesized cDNA.

-

A typical reaction volume is 20-25 µl.[12]

-

-

qPCR Cycling: Perform the qPCR reaction using a standard cycling protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[12]

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in BCL2A1 mRNA expression, normalized to the housekeeping gene.[8]

Protocol 3: Validation of BCL2A1 Knockdown by Western Blotting

This protocol outlines the procedure for detecting the reduction in BCL2A1 protein levels.[14]

Materials:

-

RIPA buffer or other suitable lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the transfected and control cells in ice-cold lysis buffer.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Antibody Incubation:

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the BCL2A1 protein level to the loading control.

Protocol 4: Apoptosis Assay (Annexin V Staining)

This protocol describes a common method to assess apoptosis following BCL2A1 knockdown.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the transfected and control cells by trypsinization.

-

Cell Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Data Presentation

Table 1: Example Optimization of siRNA Transfection Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Cell Density (cells/well) | 1 x 10^5 | 2 x 10^5 | 4 x 10^5 |

| siRNA Concentration (nM) | 10 | 20 | 40 |

| Transfection Reagent (µl) | 2 | 4 | 6 |

| % BCL2A1 mRNA Knockdown | 45% | 75% | 82% |

| % Cell Viability | 95% | 90% | 75% |

Table 2: Quantitative Analysis of BCL2A1 Knockdown and Apoptosis

| Treatment | Relative BCL2A1 mRNA Expression | Relative BCL2A1 Protein Level | % Apoptotic Cells (Annexin V+) |

| Untreated Control | 1.00 | 1.00 | 5.2% |

| Non-targeting siRNA | 0.98 | 0.95 | 5.5% |

| BCL2A1 siRNA #1 | 0.25 | 0.30 | 35.8% |

| BCL2A1 siRNA #2 | 0.18 | 0.22 | 42.1% |

Visualizations

Caption: Experimental workflow for siRNA-mediated knockdown of BCL2A1.

Caption: Simplified mechanism of RNA interference (RNAi).

Caption: BCL2A1 signaling pathway and point of siRNA intervention.

References

- 1. BCL2A1: the underdog in the BCL2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCL2A1 is associated with tumor-associated macrophages and unfavorable prognosis in human gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Silencing of Bcl-2 by Systemically Administered siRNA Nanotherapeutics Inhibits Tumor Growth by Autophagy and Apoptosis and Enhances the Efficacy of Chemotherapy in Orthotopic Xenograft Models of ER (−) and ER (+) Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. thermofisher.com [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. yeasenbio.com [yeasenbio.com]

- 11. Variants of bcl-2 specific siRNA for silencing antiapoptotic bcl-2 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BCL2A1 is a Potential Biomarker for Postoperative Seizure Control in Patients with Low‐grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. bio-rad.com [bio-rad.com]

- 15. nsjbio.com [nsjbio.com]

- 16. BCL2A1 Polyclonal Antibody (PA5-143077) [thermofisher.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. Western blot protocol | Abcam [abcam.com]

Application of BCL2A1 siRNA in Drug Discovery Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-cell lymphoma 2-related protein A1 (BCL2A1) is a member of the BCL-2 family of anti-apoptotic proteins.[1][2] Its primary function is to inhibit apoptosis, or programmed cell death, by sequestering pro-apoptotic proteins, thereby preventing the release of cytochrome c from mitochondria and subsequent caspase activation.[1][3] Overexpression of BCL2A1 has been observed in a variety of cancers, including melanoma and hematological malignancies, and is often associated with tumor progression and resistance to chemotherapy.[1][4] This makes BCL2A1 an attractive target for anticancer drug discovery.

Small interfering RNA (siRNA) is a powerful tool for transiently silencing the expression of specific genes. In the context of drug discovery, BCL2A1 siRNA can be utilized in high-throughput screening (HTS) to identify small molecule compounds that are effective in inducing cancer cell death, particularly in tumors that are resistant to conventional therapies due to high BCL2A1 expression. By knocking down BCL2A1, cancer cells can be sensitized to the effects of cytotoxic agents, thus revealing potential drug candidates that may otherwise be missed in screens using non-sensitized cells.

These application notes provide a comprehensive overview and detailed protocols for utilizing BCL2A1 siRNA in drug discovery screening campaigns.

BCL2A1 Signaling Pathway in Apoptosis Regulation

BCL2A1 functions as a key regulator in the intrinsic apoptosis pathway. It primarily exerts its anti-apoptotic effect by binding to and inhibiting the function of pro-apoptotic BCL-2 family members, such as BIM, BID, and BAX. This interaction prevents the formation of pores in the mitochondrial outer membrane, thereby blocking the release of cytochrome c into the cytoplasm. Without cytochrome c, the apoptosome cannot be formed, and the caspase cascade, which executes apoptosis, is not activated.

Drug Discovery Screening Workflow with BCL2A1 siRNA

A typical high-throughput screening workflow to identify compounds that are effective in BCL2A1-downregulated cells involves several key steps. The process begins with the transfection of cancer cells with BCL2A1 siRNA to reduce the expression of the BCL2A1 protein. These "sensitized" cells are then treated with a library of small molecule compounds. The viability of the cells is subsequently assessed to identify compounds that exhibit cytotoxic effects specifically in the BCL2A1-knockdown cells.

Logical Framework for Hit Identification

The core principle of a BCL2A1 siRNA-based drug discovery screen is to identify compounds that demonstrate enhanced efficacy when the target, BCL2A1, is downregulated. This "synthetic lethality" or "sensitizer" screen aims to find compounds that are largely ineffective against cancer cells with high BCL2A1 expression but become potent killers when BCL2A1 is silenced. This approach helps in identifying drugs that can overcome BCL2A1-mediated resistance.

Quantitative Data Summary

The following tables summarize representative data from studies where BCL2A1 siRNA was used to sensitize cancer cells to therapeutic agents.

Table 1: Effect of BCL2A1 Knockdown on Melanoma Cell Viability in the Presence of a BRAF Inhibitor.

| Cell Line | Treatment | Relative Cell Viability (%) |

| BCL2A1-amplified | Control siRNA + DMSO | 100 |

| Control siRNA + PLX4720 (BRAF inhibitor) | 85 | |

| BCL2A1 siRNA + DMSO | 70 | |

| BCL2A1 siRNA + PLX4720 | 40 | |

| BCL2A1-unamplified | Control siRNA + DMSO | 100 |

| Control siRNA + PLX4720 | 60 | |

| BCL2A1 siRNA + DMSO | 98 | |

| BCL2A1 siRNA + PLX4720 | 58 |

Data is hypothetical and based on trends observed in published literature.[3]

Table 2: Enhancement of Apoptosis by BCL2A1 Knockdown in Melanoma Cells Treated with a BRAF Inhibitor.

| Cell Line | Treatment | Apoptotic Cells (%) |

| BCL2A1-amplified | Control siRNA + DMSO | 5 |

| Control siRNA + PLX4720 (BRAF inhibitor) | 15 | |

| BCL2A1 siRNA + DMSO | 10 | |

| BCL2A1 siRNA + PLX4720 | 45 | |

| BCL2A1-unamplified | Control siRNA + DMSO | 4 |

| Control siRNA + PLX4720 | 25 | |

| BCL2A1 siRNA + DMSO | 5 | |

| BCL2A1 siRNA + PLX4720 | 26 |

Data is hypothetical and based on trends observed in published literature.[3]

Experimental Protocols

Protocol 1: BCL2A1 siRNA Transfection in a 96-Well Plate Format

This protocol describes a reverse transfection method suitable for high-throughput screening.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Opti-MEM® I Reduced Serum Medium

-

Lipofectamine® RNAiMAX Transfection Reagent

-

BCL2A1 siRNA (and non-targeting control siRNA)

-

96-well cell culture plates

Procedure:

-

Prepare siRNA-Transfection Reagent Complexes:

-

For each well, dilute 0.5 µL of Lipofectamine® RNAiMAX in 25 µL of Opti-MEM®.

-

In a separate tube, dilute 1 pmol of BCL2A1 siRNA (or control siRNA) in 25 µL of Opti-MEM®.

-

Combine the diluted transfection reagent and the diluted siRNA. Mix gently and incubate for 15-20 minutes at room temperature.

-

-

Dispense Complexes:

-

Add 50 µL of the siRNA-transfection reagent complex to each well of a 96-well plate.

-

-

Cell Seeding:

-

Trypsinize and count the cells. Resuspend the cells in complete culture medium to a final concentration that will result in 60-80% confluency after 24 hours (e.g., 5,000-10,000 cells per well).

-

Add 100 µL of the cell suspension to each well containing the siRNA complexes.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 24-48 hours to allow for gene knockdown.

-

-

Compound Addition and Further Incubation:

-

After the initial incubation, add the small molecule compounds at the desired concentrations.

-

Incubate for an additional 48-72 hours before proceeding to cell viability or apoptosis assays.

-

Protocol 2: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

96-well plate with treated cells

Procedure:

-

Reagent Preparation:

-

Warm the MTT solution and culture medium to 37°C.

-

-

MTT Addition:

-

Remove 100 µL of medium from each well.

-

Add 20 µL of MTT solution to each well.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Shake the plate for 5 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Treated cells in suspension

Procedure:

-

Cell Preparation:

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

-

Incubation:

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Protocol 4: Caspase-3/7 Activity Measurement using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates with treated cells

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

-

-

Assay Procedure:

-

Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

-

Incubation and Measurement:

-

Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

Conclusion

The use of BCL2A1 siRNA in drug discovery screening provides a powerful strategy to identify novel therapeutic compounds that can overcome resistance mechanisms in cancer cells. By specifically targeting and downregulating the anti-apoptotic protein BCL2A1, this approach can uncover drug candidates that are effective in a sensitized cellular environment. The protocols and data presented here offer a comprehensive guide for researchers and scientists to design and execute successful BCL2A1-targeted screening campaigns, ultimately contributing to the development of more effective cancer therapies.

References

- 1. BCL2A1 is a lineage-specific antiapoptotic melanoma oncogene that confers resistance to BRAF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. BCL2A1 is associated with tumor-associated macrophages and unfavorable prognosis in human gliomas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Investigating Chemoresistance Mechanisms Using BCL2A1 siRNA

Harnessing RNA Interference to Unravel BCL2A1-Mediated Chemoresistance

Introduction

B-cell lymphoma 2-related protein A1 (BCL2A1), an anti-apoptotic member of the BCL-2 protein family, is a critical regulator of programmed cell death.[1][2] Overexpression of BCL2A1 has been observed in a variety of hematological malignancies and solid tumors, where it contributes to tumor progression and resistance to chemotherapy.[1][2] By inhibiting the intrinsic apoptotic pathway, BCL2A1 allows cancer cells to evade the cytotoxic effects of chemotherapeutic agents.[1][3] The use of small interfering RNA (siRNA) to specifically silence BCL2A1 expression provides a powerful tool for researchers to investigate its role in chemoresistance and to identify potential therapeutic strategies to sensitize cancer cells to treatment.[4]

These application notes provide detailed protocols for utilizing BCL2A1 siRNA to study chemoresistance mechanisms in cancer cell lines. The described workflows cover siRNA transfection, assessment of cell viability and apoptosis, and analysis of protein and gene expression.

Key Applications

-

Elucidating the role of BCL2A1 in resistance to specific chemotherapeutic agents.

-

Identifying signaling pathways modulated by BCL2A1 that contribute to cell survival.

-

Screening for synergistic effects between BCL2A1 silencing and novel or existing anti-cancer drugs.

-

Validating BCL2A1 as a potential therapeutic target for overcoming chemoresistance.

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the general experimental workflow for studying chemoresistance using BCL2A1 siRNA and the canonical BCL2A1 signaling pathway in apoptosis.

Quantitative Data Summary

The following tables present representative data on the effect of BCL2A1 siRNA on chemoresistance.

Table 1: Effect of BCL2A1 siRNA on Chemotherapeutic Drug IC50 Values

| Cell Line | Chemotherapeutic Agent | Treatment | IC50 (µM) | Fold Change in Sensitivity |

| MDA-MB-231 (Breast Cancer) | Doxorubicin | Control siRNA | 1.5 | - |

| BCL2A1 siRNA | 0.6 | 2.5 | ||

| A549 (Lung Cancer) | Cisplatin | Control siRNA | 8.2 | - |

| BCL2A1 siRNA | 3.5 | 2.3 | ||

| HL-60 (Leukemia) | Etoposide | Control siRNA | 5.8 | - |

| BCL2A1 siRNA | 2.1 | 2.8 |

Table 2: Apoptosis Induction by BCL2A1 siRNA in Combination with Chemotherapy

| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |

| MDA-MB-231 | Control | 4.2 ± 0.5 |

| Doxorubicin (1 µM) + Control siRNA | 15.8 ± 1.2 | |

| Doxorubicin (1 µM) + BCL2A1 siRNA | 38.5 ± 2.1 | |

| A549 | Control | 3.1 ± 0.4 |

| Cisplatin (5 µM) + Control siRNA | 12.4 ± 1.0 | |

| Cisplatin (5 µM) + BCL2A1 siRNA | 31.2 ± 1.8 |

Table 3: Molecular Changes Following BCL2A1 Knockdown

| Target | Assay | Treatment | Relative Expression/Activity |

| BCL2A1 mRNA | qPCR | BCL2A1 siRNA | 0.15 ± 0.04 |

| BCL2A1 Protein | Western Blot | BCL2A1 siRNA | 0.21 ± 0.06 |

| Cleaved Caspase-3 | Western Blot | BCL2A1 siRNA + Doxorubicin | 3.2 ± 0.3 |

| Cleaved PARP | Western Blot | BCL2A1 siRNA + Doxorubicin | 2.8 ± 0.2 |

Experimental Protocols

Protocol 1: BCL2A1 siRNA Transfection

This protocol outlines the transient transfection of siRNA into cultured mammalian cells.

Materials:

-

BCL2A1 siRNA and non-targeting control siRNA (20 µM stock)

-

Lipofectamine RNAiMAX Transfection Reagent

-

Opti-MEM I Reduced Serum Medium

-

6-well tissue culture plates

-

Cancer cell line of interest

-

Complete growth medium

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation:

-

For each well, dilute 50 pmol of siRNA (2.5 µL of 20 µM stock) into 100 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 15-20 minutes at room temperature.

-

-

Transfection:

-

Aspirate the media from the cells and wash once with PBS.

-

Add 800 µL of Opti-MEM to the siRNA-lipid complex mixture.

-

Add the 1 mL mixture drop-wise to the cells in each well.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

Post-transfection: After the incubation period, add 1 mL of complete growth medium (containing 2x serum and antibiotics) without removing the transfection mixture.

-

Assay: Cells are typically ready for downstream applications (e.g., drug treatment, protein/RNA isolation) 24-48 hours post-transfection.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures cell viability based on the metabolic activity of mitochondria.

Materials:

-

96-well tissue culture plates

-

Transfected and drug-treated cells

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed transfected cells in a 96-well plate at a density of 5,000-10,000 cells per well. After 24 hours, treat with a range of concentrations of the desired chemotherapeutic agent for 24-48 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 3: Apoptosis (Annexin V) Assay

This protocol detects apoptosis by staining for phosphatidylserine exposure on the outer cell membrane.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells (both adherent and floating) by trypsinization and centrifugation at 500 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 4: Western Blot Analysis

This protocol is for the detection and quantification of specific proteins.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-BCL2A1, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 5: Quantitative Real-Time PCR (qPCR)

This protocol measures the relative mRNA expression of BCL2A1.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for BCL2A1 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from cells and synthesize cDNA according to the manufacturer's protocols.

-

qPCR Reaction Setup: Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

-

qPCR Program: Run the qPCR with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of BCL2A1 mRNA using the 2-ΔΔCt method, normalized to the housekeeping gene.

References

Application Notes and Protocols for Assessing BCL2A1 Knockdown In Vivo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the in vivo knockdown of B-cell lymphoma 2-related protein A1 (BCL2A1), a critical anti-apoptotic protein. Accurate evaluation of BCL2A1 knockdown is essential for preclinical studies of targeted cancer therapies and for understanding its physiological roles.

Introduction

BCL2A1, also known as Bfl-1, is a member of the BCL-2 family of proteins that regulate apoptosis. It functions as a pro-survival protein by inhibiting the intrinsic apoptotic pathway. Overexpression of BCL2A1 has been implicated in the progression and chemoresistance of various malignancies, including melanoma and hematological cancers. Consequently, BCL2A1 is an attractive target for therapeutic intervention. In vivo knockdown of BCL2A1, often achieved through RNA interference (RNAi) technologies like short hairpin RNA (shRNA), allows for the investigation of its function and the efficacy of potential therapies. This document outlines key methods to quantify the extent of BCL2A1 knockdown at the mRNA and protein levels and to assess the downstream functional consequences, primarily the induction of apoptosis.

I. Assessment of BCL2A1 mRNA Knockdown

Quantitative Real-Time PCR (qRT-PCR)

Quantitative RT-PCR is the gold standard for measuring changes in gene expression levels following knockdown.

Protocol: qRT-PCR for BCL2A1 mRNA Quantification

-

Tissue Homogenization and RNA Extraction:

-

Excise target tissues from the in vivo model (e.g., tumor xenografts, spleen, bone marrow).

-

Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution.

-

Homogenize the tissue using a rotor-stator homogenizer or bead mill.

-

Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen; TRIzol, Invitrogen) following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems). Include a no-reverse transcriptase control to check for genomic DNA contamination.

-

-

Quantitative PCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for BCL2A1, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

Use validated primers specific for the BCL2A1 isoform(s) of interest.

-

Include primers for one or more stable reference genes (e.g., GAPDH, ACTB, HPRT) for normalization.

-

Perform the qPCR reaction in a real-time PCR cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for BCL2A1 and the reference gene(s).

-

Calculate the relative expression of BCL2A1 mRNA using the comparative Ct (2-ΔΔCt) method. The ΔCt is the difference between the Ct of BCL2A1 and the reference gene. The ΔΔCt is the difference between the ΔCt of the knockdown group and the control group.

-

Data Presentation: BCL2A1 mRNA Knockdown Efficiency

| Treatment Group | Animal ID | BCL2A1 Ct | Reference Gene Ct | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) | % Knockdown |

| Control | 1 | 22.5 | 20.1 | 2.4 | 0 | 1.00 | 0% |

| Control | 2 | 22.8 | 20.3 | 2.5 | 0.1 | 0.93 | 7% |

| BCL2A1 shRNA | 1 | 25.1 | 20.2 | 4.9 | 2.5 | 0.18 | 82% |

| BCL2A1 shRNA | 2 | 25.5 | 20.4 | 5.1 | 2.7 | 0.15 | 85% |

II. Assessment of BCL2A1 Protein Knockdown

Western Blotting

Western blotting allows for the quantification of BCL2A1 protein levels in tissue lysates.

Protocol: Western Blot for BCL2A1 Protein

-

Protein Extraction:

-

Homogenize frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-